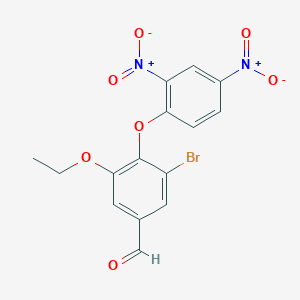

3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde

Description

3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde is a halogenated benzaldehyde derivative featuring a bromo substituent at the 3-position, a 2,4-dinitrophenoxy group at the 4-position, and an ethoxy group at the 5-position. The aldehyde functional group at the para position enhances its reactivity, making it a versatile intermediate in organic synthesis. Its structural complexity arises from the electron-withdrawing nitro groups and bulky substituents, which influence its physicochemical properties, such as solubility, stability, and reactivity in nucleophilic or electrophilic reactions .

Properties

IUPAC Name |

3-bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O7/c1-2-24-14-6-9(8-19)5-11(16)15(14)25-13-4-3-10(17(20)21)7-12(13)18(22)23/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEPPPNBPIRMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde typically involves multiple steps, starting with the bromination of a suitable benzaldehyde derivative The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalystIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis:

3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

Reactions:

- Oxidation: Can be oxidized to form carboxylic acids or other derivatives.

- Reduction: Nitro groups can be reduced to amino groups, creating different derivatives.

- Substitution: The bromine atom can be replaced with other nucleophiles to yield a variety of products.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate |

| Reduction | Amino derivatives | Sodium borohydride |

| Substitution | Various substituted products | Amines, thiols |

Biology

Biological Activity Studies:

Research has indicated that derivatives of this compound exhibit potential antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets, including enzyme inhibition and cellular pathways.

Case Study: Anticancer Activity

In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation. For example, a derivative was tested against various cancer cell lines showing significant cytotoxicity at concentrations ranging from 10 to 50 µM.

Medicine

Pharmaceutical Development:

The compound is under investigation for its potential use as a pharmaceutical intermediate. Its unique functional groups make it suitable for developing new drugs targeting specific diseases.

Mechanism of Action:

The mechanism involves the interaction with specific molecular targets within biological systems. The bromine and nitro groups allow it to participate in various biochemical pathways affecting cell function.

Industry

Material Science Applications:

this compound is utilized in developing new materials with tailored properties for applications in polymers and dyes. Its ability to form stable complexes with metals also makes it useful in catalysis.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. The presence of the bromine and nitro groups allows it to participate in various biochemical pathways, potentially affecting cell function and signal transduction. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Substituent Variations in Brominated Benzaldehyde Derivatives

The following compounds share the benzaldehyde core but differ in substituent patterns (Table 1):

Table 1: Structural Comparison of Brominated Benzaldehyde Derivatives

Key Observations :

- Electron-Withdrawing Effects: The 2,4-dinitrophenoxy group in the reference compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity at the aldehyde group compared to benzyloxy or methoxy substituents .

- Functional Group Impact : Esters (e.g., ethyl acetate derivative) improve hydrolytic stability compared to aldehydes but reduce electrophilicity .

Role of the 2,4-Dinitrophenoxy Group

The 2,4-dinitrophenoxy moiety is a critical structural feature. However, its aldehyde group may limit pharmaceutical utility due to instability, unlike the imidazole derivative’s nitro group, which enhances metabolic resistance .

Thiosemicarbazone Derivatives ()

Thiosemicarbazone-functionalized analogs, such as 3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone , demonstrate how modifying the aldehyde group alters properties:

- Chelation Capacity : Thiosemicarbazones can bind metal ions, enabling applications in catalysis or antimicrobial agents, unlike the reference compound’s aldehyde .

- Bioactivity : Thiosemicarbazones are associated with antitumor and antiviral activity, whereas the reference compound’s nitro groups may favor electrophilic aromatic substitution reactions .

Biological Activity

3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom, two nitro groups, and an ethoxy substituent on a benzaldehyde moiety. This structural configuration suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

Table 1: Structural Characteristics of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₄H₁₃BrN₂O₅ |

| Molecular Weight | 356.17 g/mol |

| Functional Groups | Aldehyde, Nitro, Ether |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the nitro groups may participate in redox reactions, influencing cellular processes such as apoptosis and inflammation .

Enzyme Inhibition Studies

Research indicates that this compound exhibits enzyme inhibition properties. For instance, studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and inflammation.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines by inducing apoptosis through caspase activation .

- Anti-inflammatory Effects : Another study highlighted its potential as an anti-inflammatory agent by demonstrating a reduction in pro-inflammatory cytokine production in activated macrophages .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction of cytokine production | |

| Enzyme inhibition | Inhibition of key metabolic enzymes |

Synthesis and Derivatives

The synthesis of this compound involves several steps that include bromination and nitration processes. Its derivatives have also been studied for enhanced biological activity. Modifications such as reducing nitro groups to amines have been shown to increase the compound's efficacy against specific targets .

Toxicity Studies

Toxicity assessments indicate that while the compound exhibits significant biological activity, it also shows cytotoxic effects at higher concentrations. This necessitates careful consideration in therapeutic applications to balance efficacy with safety .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde, and how can reaction yields be improved?

Answer:

A validated method involves refluxing substituted benzaldehyde precursors with acetic acid as a catalyst in absolute ethanol for 4 hours, followed by solvent evaporation under reduced pressure and filtration . To improve yields:

- Catalyst Optimization: Increase acetic acid concentration (e.g., 10 drops per 0.001 mol substrate) to enhance nucleophilic aromatic substitution of the dinitrophenoxy group.

- Purification: Use column chromatography with a hexane/ethyl acetate gradient (9:1 to 7:3) to isolate the product, as the dinitrophenoxy group may co-elute with byproducts in simpler systems.

- Reaction Monitoring: Track progress via TLC (Rf ~0.3 in hexane/EtOAc 8:2) to minimize over-reduction of nitro groups.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR: ¹H NMR (CDCl₃) typically shows distinct signals: aldehyde proton at δ 10.2–10.5 ppm, aromatic protons (δ 7.5–8.8 ppm), and ethoxy CH₃ at δ 1.4–1.6 ppm. Coupling constants (e.g., J = 8–9 Hz for adjacent aromatic protons) confirm substitution patterns .

- GC-MS: Electron ionization (70 eV) reveals a molecular ion [M⁺] at m/z 423–425 (Br isotope pattern) and fragments at m/z 184 (dinitrophenoxy loss) and m/z 121 (ethoxybenzaldehyde backbone) .

- FT-IR: Key peaks include C=O (aldehyde) at 1690–1710 cm⁻¹ and NO₂ (asymmetric stretch) at 1520–1550 cm⁻¹.

Advanced: How does the bromo substituent influence nucleophilic substitution reactions, and what competing pathways arise under varying conditions?

Answer:

The bromine at position 3 undergoes SNAr (nucleophilic aromatic substitution) but competes with nitro group reduction:

- SNAr Conditions (Polar Aprotic Solvents): In DMF with K₂CO₃, bromide displacement by amines (e.g., piperidine) proceeds at 80°C (yield: 60–70%). Competing reduction of nitro groups is minimal .

- Reductive Conditions (H₂/Pd-C): Bromine may undergo hydrodehalogenation (5–15% side product) unless nitro groups are protected. Use NH₄Cl to suppress Pd-mediated C-Br cleavage .

- Contradictions: Some studies report unexpected meta-substitution due to steric hindrance from the ethoxy group. DFT calculations (B3LYP/6-31G*) can model transition states to explain regioselectivity .

Advanced: What biological or functional applications are plausible given its structural analogs?

Answer:

- Fluorescent Probes: The 2,4-dinitrophenoxy group is a known quencher. Analogous compounds (e.g., P1 in ) show "turn-on" fluorescence upon H₂S-induced nitro reduction, suggesting utility in cellular sulfide detection.

- Enzyme Inhibition: The aldehyde moiety may act as an electrophilic warhead for covalent inhibition. Test against cysteine proteases (e.g., caspase-3) via kinetic assays (IC₅₀ determination).

- Photodynamic Therapy: Nitro groups could be reduced in hypoxic tumor environments. Evaluate singlet oxygen generation under UV/Vis light (λ = 400–600 nm) .

Advanced: How should researchers resolve contradictions in reported reactivity data (e.g., divergent substitution outcomes)?

Answer:

- Systematic Replication: Reproduce conflicting studies under identical conditions (solvent purity, catalyst lot, temperature control ±2°C).

- Isotopic Labeling: Use ¹⁸O-labeled ethoxy groups to track ether cleavage vs. bromine substitution via MS/MS.

- Multivariate Analysis: Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, nucleophile pKa) using JMP or Minitab. For example, a Central Composite Design can model interactions between temperature (X₁) and catalyst loading (X₂) .

- Cross-Validation: Compare results with structurally similar compounds (e.g., 3-bromo-4-methoxy analogs in ) to isolate substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.